molecular formula C13H13IN2O2 B8582220 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

Cat. No.: B8582220
M. Wt: 356.16 g/mol
InChI Key: FUIYEMZOKHJRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H13IN2O2 and its molecular weight is 356.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13IN2O2

Molecular Weight

356.16 g/mol

IUPAC Name

5-iodo-1-(oxan-2-yl)indazole-3-carbaldehyde

InChI

InChI=1S/C13H13IN2O2/c14-9-4-5-12-10(7-9)11(8-17)15-16(12)13-3-1-2-6-18-13/h4-5,7-8,13H,1-3,6H2

InChI Key

FUIYEMZOKHJRJA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)I)C(=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (160 mg, 4.21 mmol) was added in portions to a cooled (0° C.) solution of 5-iodo-N-methoxy-N-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxamide (XVIII) (1.46 g, 3.5 mmol) in THF. Stirring was continued at 0° C. until the reaction was completed, approximately 30 min. The reaction was quenched by the slow addition of EtOAc at 0° C., and the whole mixture was poured into 0.4 N NaHSO4. The organic layer was washed with brine, dried over MgSO4, concentrated, and purified on a silica gel column (100% EtOAc→3:97 MeOH:DCM) to give 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde (II) as a white solid (0.90 g, 3.15 mmol, 72% yield). 1H NMR (DMSO-d6) δ ppm 1.50-1.71 (m, 2H), 1.71-1.87 (m, 1H), 1.97-2.15 (m, 2H), 2.31-2.42 (m, 1H), 3.66-3.99 (m, 2H), 5.96-6.17 (m, 1H), 7.78 (d, J=6 Hz, 1H), 7.84 (d, J=6 Hz, 1H), 8.50 (s, 1H), 10.13 (s, 1H); ESIMS found for C13H13IN2O2 m/z 357 (M+H).
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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